molecular formula C₂₅H₃₉N₃O₅ B144175 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- CAS No. 324763-46-4

2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

Cat. No. B144175
M. Wt: 461.6 g/mol
InChI Key: YTRPFWMXDNQTCX-FKEBYFGASA-N
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Description

Molecular Structure Analysis

The compound contains several stereocenters, as indicated by the (1S,3S) and (3S,5S) prefixes in its name. These prefixes refer to the configuration of the stereocenters in the molecule, with ‘S’ indicating a counterclockwise arrangement of substituents .

Scientific Research Applications

Reactivity and Derivatives Formation The compound 2(3H)-Furanone, when reacted with various reagents, has shown a propensity for forming different derivatives. For example, it can undergo condensation with aromatic aldehydes or phthalic anhydride to yield 3-arylidenefuranone derivatives and phthalide, respectively. This compound also reacts with amines to form amides, which upon further treatment with thionyl chloride, produce isothiazolones. Furthermore, reactions with o-phenylenediamine in boiling ethanol yield benzimidazole derivatives. This showcases the versatile nature of 2(3H)-Furanone in chemical synthesis and its potential application in various chemical transformations (Soliman & El-Sakka, 2017).

Synthesis of Isotopomeric Variants Additionally, 2(3H)-Furanone has been utilized in the synthesis of isotopomeric dihydro-2(3H)furanones, including those with various deuterium atoms. This process involves the transformation of saturated or unsaturated diacids C4 in the presence of a ruthenium catalyst, showcasing the compound's adaptability in synthesizing isotopically labeled molecules, which are invaluable in trace studies and other scientific research applications (Frediani et al., 2007).

Formation and Function in Natural Contexts In natural settings, variants of the compound, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its methyl ether, are crucial flavor compounds in many fruits. These compounds are synthesized through enzymatic steps or as a product of the Maillard reaction. The knowledge of these biosynthetic pathways is significant for the food industry, considering their sensory properties and their high appreciation (Schwab, 2013).

Synthetic and Biological Importance The synthetic and biological importance of 3(2H)-Furanones is notable. They are considered valuable for the synthesis of novel fluorescent organic dyes due to their interesting photophysical properties. The prepared fluorophores based on the 3-furanone skeleton exhibit efficient solvatochromic properties, which have a wide range of applications in bio-analytical purposes (Varghese et al., 2015).

properties

IUPAC Name

(3S,5S)-5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O5/c1-16(2)19(14-21(27-28-26)23-15-20(17(3)4)25(29)33-23)12-18-8-9-22(31-6)24(13-18)32-11-7-10-30-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15H2,1-6H3/t19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPFWMXDNQTCX-FKEBYFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

CAS RN

324763-46-4
Record name (3S,5S)-5-[(1S,3S)-1-Azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324763-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5S)-5-[(1S,3S)-1-azido-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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